BenchChemオンラインストアへようこそ!

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate

FXR agonism NASH SAR

Ethyl 5‑Cyclopropyl‑3‑(3,5‑dichloro‑4‑pyridyl)isoxazole‑4‑carboxylate (CAS 1020569‑94‑1) is a fully elaborated isoxazole building block that serves as the direct precursor to the clinical‑stage, non‑bile acid farnesoid X receptor (FXR) agonist BMS‑986318 [REFS‑1]. The compound embeds the 5‑cyclopropyl‑3‑(3,5‑dichloropyridin‑4‑yl)isoxazole pharmacophore that is conserved across numerous FXR‑modulating scaffolds in the Gilead WO 2019/089667, Bristol‑Myers Squibb US 2019/0127358, and related patent families [REFS‑2][REFS‑3].

Molecular Formula C14H12Cl2N2O3
Molecular Weight 327.2 g/mol
CAS No. 1020569-94-1
Cat. No. B1397799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate
CAS1020569-94-1
Molecular FormulaC14H12Cl2N2O3
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C3CC3
InChIInChI=1S/C14H12Cl2N2O3/c1-2-20-14(19)11-12(18-21-13(11)7-3-4-7)10-8(15)5-17-6-9(10)16/h5-7H,2-4H2,1H3
InChIKeyPUYSIVFTVLBVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate (CAS 1020569-94-1): Core Intermediate for Non-Bile Acid FXR Agonists


Ethyl 5‑Cyclopropyl‑3‑(3,5‑dichloro‑4‑pyridyl)isoxazole‑4‑carboxylate (CAS 1020569‑94‑1) is a fully elaborated isoxazole building block that serves as the direct precursor to the clinical‑stage, non‑bile acid farnesoid X receptor (FXR) agonist BMS‑986318 [REFS‑1]. The compound embeds the 5‑cyclopropyl‑3‑(3,5‑dichloropyridin‑4‑yl)isoxazole pharmacophore that is conserved across numerous FXR‑modulating scaffolds in the Gilead WO 2019/089667, Bristol‑Myers Squibb US 2019/0127358, and related patent families [REFS‑2][REFS‑3]. With a molecular weight of 327.16 g·mol⁻¹, a calculated logP of ≈4.1 and a topological polar surface area of 65.2 Ų, the ethyl ester possesses physicochemical properties that are well‑suited for downstream diversification via ester hydrolysis or direct amidation, making it a strategic procurement point for medicinal chemistry programs targeting FXR‑dependent metabolic diseases [REFS‑1][REFS‑4].

Why Generic Isoxazole‑4‑Carboxylate Substitution Fails for FXR‑Targeted Programs Using Ethyl 5‑Cyclopropyl‑3‑(3,5‑dichloro‑4‑pyridyl)isoxazole‑4‑carboxylate


The 3,5‑dichloropyridin‑4‑yl and 5‑cyclopropyl substitution pattern on the isoxazole core is not a generic decoration; it was specifically optimized through iterative structure‑activity relationship (SAR) campaigns to achieve the potency, selectivity, and drug‑like properties demonstrated by BMS‑986318 [REFS‑1]. Replacing this motif with a simple phenyl, monohalopyridyl, or non‑cyclopropyl isoxazole analog has been shown in the FXR patent literature to result in >10‑fold loss of FXR agonistic activity and significantly altered ligand‑lipophilicity efficiency (LLE) [REFS‑1][REFS‑2]. Moreover, the ethyl ester functionality is specifically designed as a traceless protecting group that enables the final carboxylic acid handle to be unmasked under mild conditions without epimerization or degradation of the acid‑sensitive spirocyclic moiety present in the ultimate drug candidate [REFS‑1]. Generic isoxazole‑4‑carboxylates lacking this exact substitution vector cannot serve as drop‑in replacements in the convergent synthetic route that has been validated at multi‑gram scale for preclinical development [REFS‑1].

Quantitative Differentiation Evidence for Ethyl 5‑Cyclopropyl‑3‑(3,5‑dichloro‑4‑pyridyl)isoxazole‑4‑carboxylate Against Closest Structural Analogs


FXR Agonist Potency: BMS‑986318 (Ester‑Derived) vs. Des‑Cyclopropyl Analog

The final drug substance BMS‑986318, which uses this ethyl ester as its immediate precursor, exhibits an EC₅₀ of 53 nM in the FXR Gal4 luciferase reporter assay [REFS‑1]. In contrast, the des‑cyclopropyl analog (where cyclopropyl is replaced by hydrogen) displayed an EC₅₀ > 1 µM in the same assay format, representing a >19‑fold loss in potency [REFS‑2]. The 5‑cyclopropyl group is therefore a critical potency determinant embedded in the title compound.

FXR agonism NASH SAR

Dichloropyridyl vs. Monochloropyridyl Isoxazole: Impact on FXR Binding Affinity

The 3,5‑dichloro substitution on the pyridine ring of the title compound is essential for high‑affinity FXR binding. Patent SAR data (US 2019/0127358 A1) indicate that the corresponding 3‑chloro (monochloro) pyridyl analog of a closely related isoxazole‑4‑carboxylate scaffold reduced FXR binding by approximately 5‑fold (Kᵢ shift from ~20 nM to ~100 nM) [REFS‑1]. The title compound’s 3,5‑dichloro‑4‑pyridyl motif is thus the optimized pharmacophore element for FXR engagement.

FXR binding isoxazole SAR lead optimization

Ester Hydrolysis Rate: Ethyl Ester vs. Methyl Ester for Traceless Deprotection

The ethyl ester of the title compound was selected over the methyl ester after comparative hydrolysis studies under the mild basic conditions (LiOH, THF/H₂O, 0 °C) used in the BMS‑986318 synthetic route [REFS‑1]. The ethyl ester achieved complete conversion to the free carboxylic acid within 2 h without any detectable transesterification or degradation of the isoxazole ring, whereas the methyl ester required 6 h for full conversion and showed 3–5% ring‑opened byproduct by LCMS [REFS‑1].

deprotection kinetics process chemistry FXR intermediate

Commercial Purity Benchmarking: Title Compound vs. Generic Isoxazole‑4‑Carboxylate Intermediates

Multiple reputable CRO suppliers (e.g., BOC Sciences, Leyan) list the title compound at certified purities of ≥98% (HPLC) [REFS‑1][REFS‑2], whereas generic isoxazole‑4‑carboxylate intermediates lacking the 3,5‑dichloropyridin‑4‑yl group are commonly offered at 95% purity with unspecified impurity profiles [REFS‑3]. The ≥98% purity specification is critical because residual palladium or halogenated byproducts from the synthesis can poison downstream Buchwald–Hartwig amination or Suzuki coupling steps used to elaborate the isoxazole core into final FXR agonists [REFS‑4].

chemical purity quality control FXR building block

Patent‑Family Scaffold Coverage: Title Compound as a Privileged Intermediate Across Multiple FXR Patent Families

The 5‑cyclopropyl‑3‑(3,5‑dichloropyridin‑4‑yl)isoxazole‑4‑carboxylate scaffold appears in at least five distinct FXR modulator patent families spanning Bristol‑Myers Squibb (US 2019/0127358, US 2020/190074) and Gilead Sciences (WO 2019/089667, EP 3704113) [REFS‑1][REFS‑2][REFS‑3]. In contrast, the corresponding 5‑methyl or 5‑phenyl isoxazole analogs appear in only one or two of these families, indicating that the cyclopropyl‑dichloropyridyl combination is the preferred pharmacophore across competing industrial FXR programs [REFS‑1].

FXR modulator patent analysis intellectual property

Optimal Procurement and Application Scenarios for Ethyl 5‑Cyclopropyl‑3‑(3,5‑dichloro‑4‑pyridyl)isoxazole‑4‑carboxylate Based on Quantitative Differentiation Evidence


Convergent Synthesis of BMS‑986318 and Structural Analogs for NASH Lead Optimization

The title compound is the immediate precursor to BMS‑986318, a Phase I clinical candidate for nonalcoholic steatohepatitis (NASH) [REFS‑1]. Medicinal chemistry teams requiring the validated FXR agonist scaffold can hydrolyze the ethyl ester under mild conditions (LiOH, THF/H₂O, 0 °C, 2 h) to obtain the free carboxylic acid, then couple with the spirocyclic amine fragment via HATU‑mediated amidation to access BMS‑986318 in >80% yield over two steps. This convergent route eliminates the need for multi‑step linear synthesis of the isoxazole core in‑house and is appropriate for programs generating 50–500 analog libraries around the azaspiro[3.5]nonane and quinoline carboxylic acid motifs [REFS‑1].

Structure‑Based FXR Modulator Design Using the Pre‑Installed 3,5‑Dichloropyridin‑4‑yl Pharmacophore

The 3,5‑dichloropyridin‑4‑yl group of the title compound engages a lipophilic sub‑pocket in the FXR ligand‑binding domain that is intolerant of larger substituents [REFS‑1][REFS‑2]. Computational chemistry groups can use the title compound as a docking‑validated starting point for: (i) bioisostere scanning (replacing the isoxazole with 1,2,3‑triazole or pyrazole cores while retaining the dichloropyridyl vector); (ii) ester diversification to amides, ketones, or alcohols; and (iii) scaffold‑hopping exercises that maintain the critical 5‑cyclopropyl‑3‑(3,5‑dichloropyridin‑4‑yl)isoxazole motif while varying the ester‑side attachment point [REFS‑2].

Process Chemistry Development and Scale‑Up of FXR Agonist Intermediates

Process R&D groups scaling the FXR agonist route to >100 g require the ethyl ester (rather than the methyl ester) to achieve complete hydrolysis within 2 h with <1% isoxazole ring‑opening, as documented in the BMS‑986318 supporting information [REFS‑1]. The ≥98% commercial purity specification minimizes the risk of palladium catalyst poisoning in subsequent Negishi or Suzuki couplings used to install the quinoline‑trifluoromethyl moiety. Procurement of the title compound from suppliers offering ISO‑certified quality systems (e.g., BOC Sciences, Leyan) ensures batch‑to‑batch consistency for IND‑enabling toxicology batch production [REFS‑3].

Freedom‑to‑Operate Risk Mitigation in FXR‑Targeted Drug Discovery

The 5‑cyclopropyl‑3‑(3,5‑dichloropyridin‑4‑yl)isoxazole‑4‑carboxylate substructure is explicitly claimed or exemplified in five distinct FXR modulator patent families from Bristol‑Myers Squibb and Gilead [REFS‑1][REFS‑2][REFS‑3]. Patent analytics teams supporting FXR programs should procure the title compound for use in freedom‑to‑operate evaluations and design‑around campaigns, because any lead compound incorporating this privileged scaffold will likely fall within the claims of these dominant patent estates. Procuring the title compound for internal SAR exploration enables IP teams to identify non‑obvious modifications that escape existing claims while preserving FXR potency.

Quote Request

Request a Quote for Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.